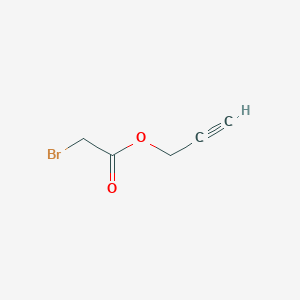![molecular formula C24H21N3O B12115553 [3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12115553.png)
[3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene: , also known by its CAS number 840495-39-8 , is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: 367.4430 g/mol
This compound belongs to the class of dihydroquinoxalin-2-ones , which are bicyclic, benzene-fused ketopiperazines. The carbonyl group resides in position 2, making them chemically versatile and intriguing due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes::
Enantiopure Dihydroquinoxalin-2-ones:
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Reactions::
Oxidation, Reduction, and Substitution: [3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene can undergo various reactions due to its versatile structure.
Common Reagents and Conditions: These reactions may involve boron reagents (e.g., Suzuki–Miyaura coupling) or other suitable catalysts.
Major Products: The products formed depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and synthesis.
Biology: Investigated for potential biological activities.
Medicine: Explored for antiviral and anti-inflammatory properties.
Industry: Its versatile structure allows diversification for various applications.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other related compounds.
Similar Compounds: While specific names are not provided, explore related structures in the same class.
Properties
Molecular Formula |
C24H21N3O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
7-methyl-6-(3-phenoxypropyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O/c1-17-9-7-12-19-22-24(26-21-14-6-5-13-20(21)25-22)27(23(17)19)15-8-16-28-18-10-3-2-4-11-18/h2-7,9-14H,8,15-16H2,1H3 |
InChI Key |
WSFBUFPUCGXQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-amine](/img/structure/B12115481.png)
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)
![tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12115501.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12115504.png)
![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-](/img/structure/B12115507.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B12115513.png)

![3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-](/img/structure/B12115535.png)



![(4E)-5-(3-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12115555.png)

